Djenkolic acid

Description

L-Djenkolate has been reported in Euglena gracilis, Archidendron bubalinum, and Acacia with data available.

Djenkolic acid is a plant toxin found in the beans of the South-East Asian legumes jengkol (Archidendron jiringa). It is nephrotoxic to humans. (L1236)

amino acid isolated from djenkol bean; RN given refers to (L)-isomer; structure

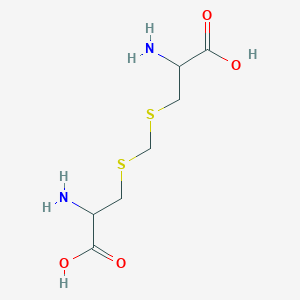

Structure

2D Structure

Propriétés

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanylmethylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-14-3-15-2-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQMNWIBUCGUDO-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SCSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198075 | |

| Record name | Djenkolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-59-9 | |

| Record name | Djenkolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Djenkolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Djenkolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Djenkolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DJENKOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QHC9R0YFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Uncharted Path: A Technical Guide to the Hypothetical Biosynthesis of Djenkolic Acid in Archidendron jiringa

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an in-depth exploration of the proposed biosynthetic pathway of djenkolic acid, a sulfur-containing non-protein amino acid found in the djenkol beans of Archidendron jiringa. While the complete enzymatic pathway has not been experimentally elucidated in this species, this guide synthesizes current knowledge of plant biochemistry, sulfur metabolism, and one-carbon metabolism to construct a chemically plausible and detailed hypothetical pathway. This serves as a foundational resource for future research aimed at identifying the specific enzymes and regulatory mechanisms involved.

Introduction: The Enigmatic this compound

This compound is a unique non-protein amino acid characterized by two L-cysteine residues linked by a methylene bridge.[1] Its structure is chemically described as S,S'-methylenebis(L-cysteine). Found in significant quantities in the seeds of Archidendron jiringa (djenkol bean), it is also present in smaller amounts in other leguminous plants.[1] The consumption of djenkol beans can lead to djenkolism, a form of acute kidney injury caused by the precipitation of this compound crystals in the urinary tract under acidic conditions.[1][2] Despite its toxicity, the biosynthesis of this intriguing molecule in its host plant remains an area of scientific inquiry.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a concise pathway involving the condensation of two molecules of L-cysteine with a one-carbon unit, likely formaldehyde or its biological equivalent. This proposed pathway can be dissected into two main stages: the synthesis of the precursors and the final condensation step.

Synthesis of Precursors

L-cysteine is the primary sulfur-containing amino acid in plants and serves as the foundational building block for this compound. Its synthesis is a well-characterized pathway involving the incorporation of sulfide into an activated serine derivative.

The key steps are:

-

Activation of L-Serine: The pathway begins with the acetylation of L-serine by serine acetyltransferase (SAT) , utilizing acetyl-CoA as the acetyl group donor. This reaction produces O-acetylserine (OAS).

-

Sulfhydration of O-acetylserine: The sulfhydryl group is then incorporated by the enzyme O-acetylserine (thiol) lyase (OAS-TL) , which catalyzes the reaction of OAS with sulfide (S²⁻) to yield L-cysteine.

These two enzymes, SAT and OAS-TL, often exist as a multi-enzyme complex called the cysteine synthase complex, which allows for efficient channeling of the intermediate and regulation of the pathway.

The methylene bridge of this compound is derived from a one-carbon (C1) unit. In plant metabolism, the primary carrier of C1 units is tetrahydrofolate (THF). The most likely source of the C1 unit for this compound biosynthesis is 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).

This activated form of formaldehyde is generated through the reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT) , which converts L-serine and THF into glycine and 5,10-CH₂-THF. While free formaldehyde can exist in plant cells, it is generally toxic and its concentration is kept low. It is plausible that 5,10-CH₂-THF serves as the direct donor of the methylene group, or that formaldehyde is released from this carrier at the active site of the condensing enzyme.

The Condensation Reaction: Formation of the Methylene Bridge

The final and defining step in the proposed pathway is the condensation of two L-cysteine molecules with the C1 unit. The chemical synthesis of this compound has been successfully achieved by reacting L-cysteine with formaldehyde in an acidic solution, which strongly supports this proposed biological mechanism.

The reaction is proposed as follows:

2 L-cysteine + HCHO → this compound + H₂O

The precise mechanism in Archidendron jiringa is unknown. It could be a spontaneous, non-enzymatic reaction, particularly if the concentrations of the precursors are high within specific cellular compartments. However, it is more likely to be an enzyme-catalyzed reaction to ensure specificity and efficiency. A hypothetical This compound synthase would catalyze the formation of the thioacetal linkage between the sulfhydryl groups of two L-cysteine molecules and formaldehyde. Such an enzyme has yet to be identified.

Hypothetical Biosynthesis Pathway Diagram

Caption: Hypothetical biosynthesis pathway of this compound in Archidendron jiringa.

Quantitative Data

Direct quantitative data on the flux through the this compound biosynthetic pathway in Archidendron jiringa is not available. However, the concentration of this compound in the dry weight of various plant seeds has been reported, providing an indication of the biosynthetic capacity of these species.

| Plant Species | This compound Concentration (g/kg of dry seeds) |

| Archidendron jiringa | ~20 |

| Leucaena esculenta | 2.2 |

| Pithecellobium ondulatum | 2.8 |

Data compiled from available literature.[1]

Experimental Protocols

As the biosynthetic pathway in A. jiringa is yet to be elucidated, this section provides detailed protocols for the chemical synthesis of this compound, which can be adapted for biosynthetic studies, and a proposed experimental workflow for investigating the pathway in the plant.

Chemical Synthesis of this compound

The following protocol is based on the method described by Armstrong and du Vigneaud, which involves the direct condensation of L-cysteine and formaldehyde.

Materials:

-

L-cysteine hydrochloride

-

Formaldehyde solution (37%)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (6 M)

-

Distilled water

-

Magnetic stirrer and stir bar

-

Heating block or water bath

-

pH meter or pH paper

-

Centrifuge and centrifuge tubes

-

Apparatus for drying under reduced pressure (e.g., rotary evaporator or desiccator)

Procedure:

-

Dissolve L-cysteine hydrochloride in a minimal amount of concentrated HCl.

-

Add a molar equivalent of formaldehyde solution to the L-cysteine solution.

-

Stir the reaction mixture at an elevated temperature (e.g., 70°C) overnight.

-

Cool the mixture and carefully neutralize it to pH 7 with 6 M NaOH. A white precipitate of this compound should form.

-

Centrifuge the mixture to pellet the precipitate.

-

Wash the precipitate with cold distilled water and re-centrifuge.

-

The crude this compound can be further purified by recrystallization from hot water or dilute acid.

-

Dry the purified product under reduced pressure.

This protocol can be adapted for biosynthetic studies by using radiolabeled precursors, such as ¹⁴C-formaldehyde or ³⁵S-cysteine, to trace the incorporation of these substrates into this compound in plant extracts.

Proposed Experimental Workflow for Elucidating the Biosynthetic Pathway

The following diagram outlines a proposed workflow for the identification and characterization of the this compound biosynthetic pathway in Archidendron jiringa.

Caption: Proposed experimental workflow for pathway elucidation.

Conclusion and Future Directions

The biosynthesis of this compound in Archidendron jiringa presents an intriguing puzzle in plant biochemistry. The hypothetical pathway outlined in this guide, centered on the condensation of L-cysteine and a formaldehyde derivative, provides a solid foundation for future research. The key to validating this pathway lies in the identification and characterization of the putative "this compound synthase."

Future research should focus on:

-

Enzyme Discovery: Utilizing the proposed experimental workflow to isolate and identify the enzyme(s) responsible for the condensation reaction.

-

Genetic Analysis: Transcriptomic and genomic studies of A. jiringa could reveal candidate genes that are highly expressed during seed development when this compound accumulation is at its peak.

-

Metabolic Labeling Studies: In vivo and in vitro feeding experiments with stable isotope-labeled precursors (e.g., ¹³C-serine, ¹⁵N-cysteine) can definitively trace the metabolic origins of the this compound molecule.

Elucidating this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but may also open avenues for biotechnological applications, such as the development of strategies to reduce the toxicity of djenkol beans, making this protein-rich food source safer for consumption.

References

A Technical Guide to the Physical and Chemical Properties of Crystalline Djenkolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Djenkolic acid, a non-proteinogenic sulfur-containing amino acid found primarily in the djenkol bean (Archidendron jiringa), is of significant interest due to its unique chemical structure and its role in djenkolism, a form of nephrotoxicity. This technical guide provides a comprehensive overview of the known physical and chemical properties of crystalline this compound. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its toxic pathway and characterization workflow to support further research and development.

Chemical and Physical Properties

Crystalline this compound is a white to off-white solid. Its properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₁₄N₂O₄S₂ | [1] |

| Molar Mass | 254.33 g/mol | [1] |

| Melting Point | 325°C (decomposition) | N/A |

| Appearance | White to off-white solid | N/A |

| Crystal System | Orthorhombic | N/A |

| Space Group | Not explicitly determined | N/A |

| Unit Cell Parameters | a = 8.12 Å, b = 12.16 Å, c = 5.38 Å | N/A |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 1.02 g/L | 30 | [1] |

| Water | Insoluble | Not Specified | N/A |

| Water with HCl (pH 1) | 25 mg/mL | Not Specified | N/A |

| DMSO | 0.1 mg/mL | Not Specified | N/A |

| 5% TFA | 3.04 mg/mL | Not Specified | N/A |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. The following tables summarize expected spectral characteristics based on its structure and publicly available spectral images.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Assignment |

| ~3.0 - 3.5 | α-CH | |

| ~3.8 - 4.2 | β-CH₂ | |

| ~3.7 | S-CH₂-S | |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| ~170 - 175 | C=O (Carboxylic acid) | |

| ~55 - 60 | α-CH | |

| ~35 - 40 | β-CH₂ | |

| ~30 - 35 | S-CH₂-S |

Note: These are predicted values based on the chemical structure and typical shifts for similar functional groups. Experimental verification is required.

Table 4: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| 3100 - 3000 | Medium | N-H stretch (Amine) |

| 2960 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600 | Medium | N-H bend (Amine) |

| ~1400 | Medium | C-H bend |

| ~700 | Medium | C-S stretch |

Note: These are characteristic absorption bands expected for the functional groups present in this compound.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 254 | [M]⁺ (Molecular ion) |

| 209 | [M - COOH]⁺ |

| 132 | [M - C₃H₅NO₂S]⁺ |

| 121 | [C₄H₉N₂O₂S]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

Synthesis of Crystalline this compound (Adapted from Armstrong and du Vigneaud)

This method involves the condensation of L-cysteine with formaldehyde in a strongly acidic solution.[1]

Materials:

-

L-cysteine hydrochloride monohydrate

-

Formalin (37% formaldehyde solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (6 M)

-

Ethanol

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Round bottom flask

-

Condenser

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Dissolve L-cysteine hydrochloride monohydrate in concentrated hydrochloric acid in a round bottom flask.

-

Add formalin to the solution while stirring.

-

Attach a condenser and reflux the mixture with heating for 4-6 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the solution with 6 M NaOH to approximately pH 6. A white precipitate of this compound should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold water, followed by ethanol, and finally diethyl ether.

-

Recrystallize the crude product from a large volume of hot water to obtain pure crystalline this compound.

-

Dry the crystals under vacuum.

Powder X-ray Diffraction (PXRD) Analysis

Objective: To obtain the powder diffraction pattern of crystalline this compound for phase identification and structural characterization.

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation source

-

Sample holder (low background)

-

Mortar and pestle

Procedure:

-

Finely grind a small amount of crystalline this compound using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto the sample holder, ensuring a flat and level surface.

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters:

-

X-ray source: Cu Kα (λ = 1.5406 Å)

-

Voltage and current: As per instrument specifications (e.g., 40 kV, 40 mA)

-

Scan range (2θ): 5° to 80°

-

Step size: 0.02°

-

Scan speed: 1-2°/min

-

-

Initiate the data collection.

-

Process the resulting diffraction pattern to identify peak positions (2θ) and intensities.

-

Index the diffraction peaks to determine the unit cell parameters.

Determination of Aqueous Solubility

Objective: To quantify the solubility of this compound in water at a specific temperature.

Materials:

-

Crystalline this compound

-

Distilled or deionized water

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance

-

pH meter

-

Filtration apparatus (e.g., syringe filter with 0.22 µm membrane)

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy after derivatization)

Procedure:

-

Prepare a saturated solution by adding an excess amount of crystalline this compound to a known volume of water in a sealed container.

-

Equilibrate the solution at a constant temperature (e.g., 25°C or 37°C) in a thermostatic shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtered saturated solution using a suitable analytical method.

-

Express the solubility in units such as g/L or mol/L.

Visualizations

Toxic Pathway of this compound

The primary toxicity of this compound stems from its low solubility in acidic environments, leading to its precipitation in the renal system.

Caption: Toxic pathway of this compound in the human body.

Experimental Workflow for Characterization

A general workflow for the physical and chemical characterization of a synthesized or isolated crystalline compound like this compound.

Caption: Experimental workflow for this compound characterization.

Logical Relationships of this compound Properties

This diagram illustrates the interplay between the chemical structure, physical properties, and biological effects of this compound.

Caption: Interrelation of this compound's properties.

References

The Thorn in the Kidney: A Technical Guide to the Historical Discovery and Isolation of Djenkolic Acid from Urine

For Immediate Release

This technical guide provides a comprehensive overview of the historical discovery and isolation of djenkolic acid, with a specific focus on its initial identification in human urine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the history of natural product toxicology and the evolution of analytical biochemistry.

Executive Summary

This compound, a sulfur-containing amino acid, was first identified in 1933 by the Dutch scientists A. G. van Veen and A. J. Hyman.[1] Their investigation was prompted by cases of "djenkolism," a form of acute renal failure and urinary tract obstruction observed in individuals in Java who had consumed the djenkol bean (Archidendron pauciflorum). The initial isolation of this compound was achieved from the urine of patients suffering from this affliction, marking a significant step in understanding the etiology of this food-borne illness. This guide details the historical context of this discovery, the clinical observations that led to the isolation, and the experimental procedures of the era that were likely employed.

Historical Context and Discovery

In the early 20th century, reports from the Dutch East Indies (modern-day Indonesia) described a painful and sometimes fatal condition characterized by urinary tract obstruction, severe loin pain, and the passage of milky or bloody urine. This condition, known locally as djenkolism, was empirically linked to the consumption of the djenkol bean, a popular food source in the region.

The breakthrough in understanding the toxic principle of the djenkol bean came in 1933 when van Veen and Hyman successfully isolated and identified a novel amino acid from the urine of affected individuals.[1] They named this compound "this compound." Their work provided the first chemical evidence linking a specific compound from a food source to a defined toxicological syndrome.

Clinical Manifestations of Djenkolism

The clinical presentation of djenkolism provided crucial clues for the isolation of its causative agent. The most pertinent observations for the historical isolation from urine are summarized below.

| Clinical Observation | Relevance to Isolation |

| Urinary Symptoms | The primary symptoms of loin pain, dysuria (painful urination), oliguria (decreased urine output), and hematuria (blood in urine) pointed to the urinary tract as the site of pathology. |

| "Milky" or Turbid Urine | The characteristic cloudy appearance of the urine suggested the presence of a precipitate or suspended crystalline material. |

| Needle-Shaped Crystals | Microscopic examination of the urine sediment from patients with djenkolism revealed the presence of fine, needle-like crystals, which were hypothesized to be the toxic substance. |

Isolation of this compound

While the original 1933 publication by van Veen and Hyman in Geneeskundig Tijdschrift voor Nederlandsch-Indië is not widely available, a plausible reconstruction of their urine isolation protocol can be inferred from the analytical chemistry techniques of the era and the known properties of this compound. The primary challenge would have been to isolate and purify the crystalline substance observed in the urine of djenkolism patients.

A Reconstructed Experimental Protocol for Isolation from Urine (circa 1930s)

The following protocol is a generalized representation of the steps likely taken by van Veen and Hyman to isolate this compound from urine, based on the scientific capabilities of the time.

Objective: To isolate the crystalline substance from the urine of patients with djenkolism.

Materials:

-

Urine collected from patients exhibiting symptoms of djenkolism.

-

Glass beakers and flasks.

-

Filter paper and funnels.

-

A microscope for observing crystal morphology.

-

Reagents for adjusting pH (e.g., acetic acid, sodium hydroxide).

-

Solvents for washing and purification (e.g., water, ethanol).

Methodology:

-

Sample Collection: Urine samples were likely collected from multiple patients presenting with acute symptoms of djenkolism, particularly those with turbid urine.

-

Initial Observation and Filtration: The "milky" urine was likely allowed to stand, permitting the suspended white precipitate to settle. The supernatant would then be decanted or filtered off, concentrating the solid material.

-

Acidification and Crystallization: this compound is known to be poorly soluble in acidic conditions. It is probable that the urine was acidified (e.g., with acetic acid) to a pH that would minimize the solubility of the target compound and promote its crystallization. This step would have been guided by the observation that the crystals were present in the naturally acidic urine of patients.

-

Isolation of Crude Crystals: The acidified urine would then be cooled and allowed to stand for an extended period to maximize crystal formation. The crude, needle-like crystals would be isolated by filtration.

-

Washing and Purification: The isolated crystals would be washed with cold water and likely an organic solvent like ethanol to remove soluble impurities.

-

Recrystallization: For further purification, the crude this compound would be dissolved in a minimal amount of hot water or a slightly alkaline solution and then re-acidified to induce recrystallization. This process would be repeated until a pure, homogenous crystalline product was obtained.

-

Characterization: The purified crystals would be examined microscopically to confirm their needle-like morphology. Chemical analysis techniques of the 1930s would have been used to determine the elemental composition (carbon, hydrogen, nitrogen, oxygen, and sulfur) and propose a chemical structure.

References

Unveiling Djenkolic Acid: A Technical Guide to Natural Sources Beyond the Djenkol Bean

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrences of djenkolic acid outside of its most well-known source, the djenkol bean (Archidendron jiringa). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data on alternative botanical sources, presents detailed analytical methodologies, and illustrates the putative biosynthetic pathway of this unique non-proteinogenic amino acid.

Executive Summary

This compound, a sulfur-containing amino acid, is notorious for its association with "djenkolism," a form of acute kidney injury caused by the precipitation of its crystals in the urinary tract. While Archidendron jiringa remains the most concentrated source, this guide illuminates other leguminous plants that produce this compound, offering new avenues for research into its biosynthesis, physiological role, and potential pharmacological applications. This document provides quantitative data on these alternative sources, detailed protocols for extraction and analysis, and visual representations of its chemical synthesis and proposed biological function.

Data Presentation: Alternative Natural Sources of this compound

While this compound is most abundant in djenkol beans, it has been identified and quantified in the seeds of other leguminous plants. The following table summarizes the known botanical sources and the concentration of this compound.

| Botanical Name | Common Name(s) | Family | This compound Concentration (g/kg of dry seeds) | Reference |

| Archidendron jiringa | Djenkol bean, Jengkol | Fabaceae | ~20 | [1] |

| Leucaena esculenta | Guaje rojo, Red leucaena | Fabaceae | 2.2 | [1] |

| Pithecellobium ondulatum | (Syn. Pithecellobium lobatum) | Fabaceae | 2.8 | [1] |

Experimental Protocols

Accurate quantification of this compound is critical for food safety assessment, toxicological studies, and phytochemical research. The following protocols outline methods for the extraction and analysis of this compound from plant material.

Protocol 1: Aqueous Ethanol Extraction

This protocol is a traditional method for the extraction of this compound from leguminous seeds.

1. Sample Preparation:

- Dry the seed material at 60°C until a constant weight is achieved.

- Grind the dried seeds into a fine powder using a laboratory mill.

2. Extraction:

- Suspend the powdered seed material in a 70% (v/v) ethanol-water solution at a 1:10 solid-to-solvent ratio.

- Stir the suspension at room temperature for 12 hours.

- Separate the extract from the solid residue by centrifugation at 4000 x g for 15 minutes, followed by filtration through Whatman No. 1 filter paper.

- Repeat the extraction process on the residue to ensure complete recovery.

- Pool the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at 45°C.

3. Purification:

- The concentrated extract can be further purified by precipitation. This compound is poorly soluble in acidic conditions. Adjusting the pH of the aqueous extract to ~5.0 with a suitable acid can induce precipitation. The resulting crystals can be collected by filtration.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification (Proposed Method)

While paper chromatography has been historically used, modern HPLC offers superior resolution and quantification. As no standardized HPLC method for this compound is widely published, the following is a proposed method adapted from general amino acid analysis protocols.

1. Instrumentation:

- HPLC system with a UV or fluorescence detector.

- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

- Mobile Phase B: 0.1% TFA in acetonitrile.

- A gradient elution is recommended, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity.

3. Derivatization (Pre-column):

- This compound, being a primary amine, may require derivatization for sensitive detection, especially with a fluorescence detector. O-phthalaldehyde (OPA) is a common derivatizing agent for amino acids.

- Mix the extracted sample with OPA reagent and a thiol (e.g., 2-mercaptoethanol) in a borate buffer.

- Allow the reaction to proceed for a short, defined time before injection.

4. Detection:

- If using a UV detector, monitor at a low wavelength (e.g., 210 nm).

- If using a fluorescence detector after OPA derivatization, set the excitation wavelength to ~340 nm and the emission wavelength to ~450 nm.

5. Quantification:

- Prepare a calibration curve using a pure this compound standard.

- Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the putative biosynthetic pathway of this compound and a conceptual workflow for its analysis.

Caption: Putative biosynthetic pathway of this compound from L-cysteine and formaldehyde.

References

Unraveling the Enigma of Djenkolic Acid: A Review of its In Vivo Fate and Pathophysiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Djenkolic acid, a sulfur-containing non-protein amino acid found in djenkol beans (Archidendron jiringa), is associated with a unique form of acute kidney injury known as djenkolism. Despite decades of clinical observation, the precise in vivo metabolic degradation pathways of this compound remain largely uncharacterized. The prevailing body of scientific literature suggests that the primary mechanism of its toxicity is not driven by its metabolites but rather by the physicochemical properties of the parent compound. This technical guide synthesizes the current understanding of this compound's in vivo behavior, focusing on its mechanism of toxicity, pathophysiology, and the analytical methodologies used in its study. A significant knowledge gap concerning its enzymatic breakdown is highlighted, presenting an open area for future research.

Introduction

This compound is structurally similar to cystine, containing a methylene bridge between two sulfur atoms.[1] Found in high concentrations in djenkol beans, a delicacy in parts of Southeast Asia, its consumption can lead to a sporadic and unpredictable poisoning known as djenkolism.[2] The clinical presentation of djenkolism is characterized by acute renal failure, urinary obstruction, and severe spasmodic pain.[2][3] While the toxicity is well-documented, the underlying metabolic fate of this compound in vivo is poorly understood. Many studies propose that the toxicity may be due to a direct effect of the amino acid or an unknown metabolite, yet no specific metabolites have been conclusively identified in vivo.[2][4] This guide will detail the known aspects of this compound's pathophysiology and the experimental approaches used to study it.

Physicochemical Properties and Pathophysiology of Djenkolism

The cornerstone of this compound-induced toxicity lies in its low solubility in aqueous solutions, particularly under acidic conditions.[1] Following ingestion and absorption, this compound is excreted in the urine. If the urinary pH is acidic, the concentration of this compound can exceed its solubility limit, leading to its precipitation and the formation of sharp, needle-like crystals.[1]

These crystals are the primary pathogenic agents in djenkolism, causing mechanical injury to the renal system. The proposed pathophysiological mechanism is as follows:

-

Ingestion and Absorption: this compound is consumed through djenkol beans.

-

Renal Excretion: The compound is filtered by the glomeruli and enters the renal tubules.

-

Supersaturation and Crystallization: In the acidic environment of the distal tubules and collecting ducts, this compound becomes supersaturated and crystallizes.

-

Mechanical Injury and Obstruction: The sharp crystals can lacerate the renal tubular epithelium, leading to hematuria (blood in the urine) and pain. Aggregates of these crystals can form sludge or stones, causing obstruction of the urinary tract.[2]

-

Clinical Manifestations: The obstruction and renal damage result in symptoms such as flank pain, dysuria, oliguria (decreased urine output), and in severe cases, acute renal failure.[2]

It has been hypothesized that hypersensitivity or a direct toxic effect of a metabolite could also play a role, but the evidence for these mechanisms is limited and inconclusive.[2][4]

The Uncharted Territory: In Vivo Metabolic Degradation

A notable gap exists in the scientific literature regarding the metabolic degradation pathways of this compound in vivo. While the metabolism of other sulfur-containing amino acids, such as methionine and cysteine, is well-understood, involving pathways like transsulfuration and catabolism to pyruvate, sulfate, and taurine, no analogous pathways have been identified for this compound.[5][6]

The structure of this compound, with its stable methylene bridge between the two sulfur atoms, may render it resistant to cleavage by common mammalian enzymes. The primary fate of absorbed this compound appears to be excretion in its unchanged form.

An in vitro study has shown that a C-S lyase from stink beans can degrade this compound into cyclic organosulfides.[7] However, this enzymatic activity is of plant origin and is being explored as a method for detoxifying djenkol beans before consumption, rather than representing a mammalian metabolic pathway.

The lack of identified metabolites suggests two possibilities:

-

This compound is metabolically inert and is eliminated from the body without significant biotransformation.

-

Metabolites are formed but have not yet been detected or identified, possibly due to their low concentrations or transient nature.

Future research should focus on identifying potential metabolites in the urine and blood of individuals who have consumed djenkol beans, employing advanced analytical techniques such as high-resolution mass spectrometry.

Quantitative Data

Quantitative data on this compound is primarily available in two areas: its concentration in djenkol beans and clinical parameters from case reports of djenkolism.

| Parameter | Reported Values | Source(s) |

| This compound Content in Djenkol Beans | ||

| Wet Weight | 0.3–1.3 g/100 g | [2][8] |

| Free State | Approximately 93% of total this compound | [8] |

| Solubility of this compound | ||

| In Urine at pH 5 | Significantly lower than at higher pH | |

| In Urine at pH 7.4 | Solubility increased by 43% compared to pH 5 | |

| In Urine at pH 8.1 | Solubility increased by 92% compared to pH 5 | |

| Clinical Laboratory Findings in Djenkolism (Illustrative) | ||

| Blood Urea Nitrogen (BUN) | Elevated (e.g., 13.3 mg/dL) | [9] |

| Serum Creatinine | Elevated (e.g., 2.16 - 460 µmol/L) | [9][10] |

Note: Clinical values can vary significantly between patients.

Experimental Protocols

The study of djenkolism has involved both animal models and the analysis of clinical samples.

Extraction and Quantification of this compound from Djenkol Beans

A common method for the extraction and quantification of this compound from its plant source involves the following steps:

-

Homogenization: Djenkol beans are homogenized.

-

Extraction: The homogenized material is extracted with 70% ethanol and water.[8]

-

Chromatographic Separation: The extract is subjected to paper chromatography.[8]

-

Quantification: The amount of this compound is determined by comparing the results to a standard solution.[8]

Animal Models of Djenkolism

Animal studies have been conducted to investigate the toxic effects of this compound. A representative workflow for such studies is as follows:

-

Animal Selection: Rodents (rats, mice) and primates (rhesus monkeys) have been used.[8]

-

Preparation of this compound Extract: An ethanol extract from djenkol beans is prepared.

-

Administration: The extract is administered to the animals, typically through feeding.

-

Monitoring: Animals are monitored for clinical signs of toxicity, and urine output is measured.

-

Urinalysis: Urine samples are collected and analyzed for the presence of red blood cells, white blood cells, epithelial cells, albumin, and this compound crystals.[8]

-

Histopathology: At the end of the study period, the animals are euthanized, and their kidneys are collected for histological examination to assess for tissue damage, such as acute tubular necrosis.[8]

Conclusion and Future Directions

The current body of scientific evidence strongly indicates that the in vivo toxicity of this compound is primarily a consequence of its precipitation in the urinary tract, leading to mechanical damage and obstruction. There is a profound lack of information on the metabolic degradation pathways of this compound in mammals. This represents a significant knowledge gap.

Future research should be directed towards:

-

Metabolite Identification: Utilizing advanced analytical techniques to screen for potential this compound metabolites in biological fluids.

-

Enzymatic Studies: Investigating the potential for mammalian enzymes, particularly those involved in sulfur amino acid metabolism, to act on this compound.

-

In Vitro Models: Using in vitro systems, such as liver microsomes and hepatocytes, to study the potential for biotransformation.

A deeper understanding of whether this compound is truly metabolically inert or undergoes biotransformation is crucial for a complete toxicological profile and for the development of more targeted therapeutic interventions for djenkolism.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mammalian Sulfur Amino Acid Metabolism: A Nexus Between Redox Regulation, Nutrition, Epigenetics, and Detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An unusual cause of acute abdomen and acute renal failure: Djenkolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of sulfur-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfur containing amino acids and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic conversion of this compound in djenkol bean to aromatic cyclic organosulfides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on djenkol bean poisoning (djenkolism) in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

The Dual-Edged Sword: Djenkolic Acid's Role in the Defense Mechanisms of Leguminous Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Djenkolic acid, a non-protein amino acid prevalent in the seeds of certain leguminous plants, particularly Archidendron jiringa (djenkol bean), has long been recognized for its toxicity to humans and other vertebrates. This inherent toxicity, responsible for the condition known as djenkolism, strongly suggests a significant, yet not fully elucidated, role in the plant's defense against herbivores and pathogens. This technical guide synthesizes the current understanding of this compound's function as a defense compound, presenting quantitative data, detailed experimental protocols for its study, and conceptual models of its integration into the broader plant defense signaling network. While direct evidence for its insecticidal and specific anti-herbivore properties is still emerging, the existing data on its antimicrobial activity and the general defensive roles of non-protein amino acids provide a compelling framework for future research and potential applications in drug development and crop protection.

Introduction: this compound as a Defense Compound

Leguminous plants have evolved a sophisticated arsenal of chemical defenses to deter herbivores and inhibit pathogen growth. Among these are a diverse array of non-protein amino acids (NPAAs), which are structural analogs of primary amino acids but are not incorporated into proteins.[1][2] These NPAAs can exert their defensive effects through various mechanisms, including direct toxicity, feeding deterrence, and disruption of metabolic processes in herbivores and pathogens.[1][2]

This compound, S,S'-methylenebis(cysteine), is a sulfur-containing NPAA found in significant quantities in the seeds of Archidendron jiringa and to a lesser extent in other legumes like Leucaena esculenta and Pithecolobium ondulatum.[3] Its well-documented toxicity in vertebrates, primarily due to its low solubility at physiological pH leading to crystallization in the renal tubules, provides a strong prima facie case for its role as a defensive metabolite.[3][4] This guide explores the multifaceted defensive functions of this compound, delving into its direct anti-metabolite properties and its potential integration into the plant's induced defense signaling pathways.

Quantitative Analysis of this compound

The concentration of this compound varies significantly among different leguminous species and even within the same plant. The highest concentrations are typically found in the seeds, which are the primary storage organs and a critical resource for the plant's progeny.

Table 1: Concentration of this compound in Various Leguminous Plants

| Plant Species | Tissue | Concentration (g/kg dry weight) | Reference(s) |

| Archidendron jiringa | Seeds | ~20 | [3] |

| Leucaena esculenta | Seeds | 2.2 | [3] |

| Pithecolobium ondulatum | Seeds | 2.8 | [3] |

Mechanisms of Defensive Action

The defensive role of this compound is likely multifaceted, encompassing both direct toxicity and indirect effects through its degradation products.

Direct Toxicity and Anti-herbivore Effects (Hypothesized)

While direct experimental evidence of this compound's toxicity to insect herbivores is limited, the known mechanisms of NPAA toxicity provide a strong basis for its putative role as an anti-herbivore compound. NPAAs can act as feeding deterrents or be toxic by interfering with the primary metabolism of the herbivore.[1] For instance, they can be mistakenly incorporated into proteins, leading to dysfunctional enzymes and proteins, or they can competitively inhibit enzymes involved in the metabolism of essential amino acids.[2]

The high concentration of this compound in seeds, a prime target for granivores, supports its role as a protective agent for the plant's reproductive investment.

Antimicrobial Activity of Degradation Products

Recent research has provided direct evidence for the antimicrobial properties of compounds derived from the enzymatic degradation of this compound. The enzymatic conversion of this compound by C-S lyase results in the formation of cyclic organosulfides, such as 1,2,4-trithiolane, 1,2,4,6-tetrathiepane, and lenthionine.[5] These compounds have demonstrated significant antibacterial activity.[5] This suggests a two-tiered defense strategy: the stable, stored form (this compound) can be rapidly converted into volatile, antimicrobial compounds upon tissue damage, such as during a pathogen attack.

Biosynthesis and Regulation in Plant Defense Signaling

The biosynthesis of this compound is thought to involve the condensation of two molecules of L-cysteine with one molecule of formaldehyde.[3] However, the specific enzymes and genes involved in this pathway in leguminous plants have not yet been fully characterized.

The production of defensive secondary metabolites in plants is tightly regulated by a complex network of signaling pathways, primarily orchestrated by the phytohormones jasmonic acid (JA) and salicylic acid (SA). Herbivore attack and wounding typically trigger the JA pathway, leading to the expression of genes involved in the synthesis of anti-herbivore compounds.[6][7] Conversely, biotrophic pathogen infection often activates the SA pathway.

While direct experimental evidence linking JA or SA signaling to the induction of this compound biosynthesis is currently lacking, it is a plausible hypothesis that its production is upregulated in response to herbivore or pathogen pressure. Transcriptomic and metabolomic studies of Archidendron jiringa under biotic stress are needed to elucidate these regulatory connections.

Proposed Signaling Pathway for this compound Induction

The following diagram illustrates a hypothetical signaling pathway for the induction of this compound synthesis in response to herbivore attack.

Caption: Hypothetical signaling pathway for herbivore-induced this compound synthesis.

Experimental Protocols

To further investigate the defensive role of this compound, a series of well-defined experimental protocols are required.

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from leguminous plant tissues.

Methodology:

-

Sample Preparation: Freeze-dry plant tissue (e.g., seeds, leaves) and grind to a fine powder.

-

Extraction:

-

Perform a solid-liquid extraction with a 70% ethanol solution at a 1:10 solid-to-solvent ratio.

-

Macerate for 24 hours at room temperature with constant agitation.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction on the pellet twice more.

-

Pool the supernatants and evaporate the solvent under reduced pressure.

-

-

Quantification by HPLC:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV detector at 210 nm or a mass spectrometer for more specific detection.

-

Standard Curve: Prepare a standard curve using purified this compound of known concentrations.

-

Analysis: Quantify this compound in the extracts by comparing peak areas to the standard curve.

-

Anti-herbivore Bioassay

Objective: To assess the feeding deterrent and toxic effects of this compound on a generalist insect herbivore (e.g., Spodoptera litura larvae).

Methodology:

-

Diet Preparation: Prepare an artificial insect diet.

-

Incorporation of this compound: Incorporate purified this compound into the diet at various concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/w). A control diet without this compound should also be prepared.

-

Feeding Assay:

-

Place individual pre-weighed insect larvae in separate containers with a pre-weighed amount of the respective diet.

-

Maintain under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark cycle).

-

After a set period (e.g., 7 days), record larval survival, final weight, and the amount of diet consumed.

-

-

Data Analysis: Calculate parameters such as relative growth rate, feeding deterrence index, and mortality rate for each concentration.

Caption: Experimental workflow for the anti-herbivore bioassay of this compound.

Antimicrobial Bioassay

Objective: To determine the minimum inhibitory concentration (MIC) of this compound and its degradation products against pathogenic bacteria and fungi.

Methodology:

-

Preparation of Test Compounds:

-

Dissolve purified this compound in a suitable solvent.

-

Generate this compound degradation products by enzymatic reaction with C-S lyase.

-

-

Microorganism Culture: Grow selected pathogenic bacteria (e.g., Pseudomonas syringae) and fungi (e.g., Fusarium oxysporum) in appropriate liquid media.

-

Broth Microdilution Assay:

-

In a 96-well microplate, prepare serial dilutions of the test compounds in the growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism only) and negative (medium only) controls.

-

Incubate under optimal growth conditions.

-

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Future Directions and Applications

The study of this compound as a defense compound in leguminous plants is a promising area of research with potential applications in agriculture and medicine.

-

Elucidation of the Biosynthetic Pathway: Identifying the genes and enzymes responsible for this compound biosynthesis will be crucial for understanding its regulation and for potential metabolic engineering of crops to enhance pest resistance.

-

Transcriptomic and Metabolomic Analyses: Investigating the changes in gene expression and metabolite profiles in this compound-producing plants in response to herbivory and pathogen attack will provide insights into its role in the plant's defense network.

-

Drug Development: The antimicrobial properties of this compound degradation products could be explored for the development of new antibiotics. The unique structure of this compound may also serve as a scaffold for the synthesis of novel therapeutic agents.

-

Crop Protection: A deeper understanding of this compound's anti-herbivore properties could lead to the development of novel, natural pesticides or to breeding programs aimed at enhancing the production of this defensive compound in vulnerable crops.

Conclusion

This compound, long known for its toxicity to humans, is emerging as a key player in the chemical defense strategy of the leguminous plants that produce it. While its role as a direct anti-herbivore compound requires further direct experimental validation, its degradation into potent antimicrobial agents provides a clear defensive function against pathogens. The integration of its biosynthesis with the plant's sophisticated defense signaling network remains a critical area for future investigation. A comprehensive understanding of the biology of this compound will not only shed light on the intricate co-evolutionary arms race between plants and their aggressors but also open new avenues for the development of sustainable solutions in agriculture and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Non-protein amino acids in plant defense against insect herbivores: representative cases and opportunities for further functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic conversion of this compound in djenkol bean to aromatic cyclic organosulfides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plants Know Where It Hurts: Root and Shoot Jasmonic Acid Induction Elicit Differential Responses in Brassica oleracea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Djenkolic Acid: A Comprehensive Technical Review for Researchers

An In-depth Guide to the Chemistry, Toxicology, and Clinical Management of Djenkolic Acid

Introduction

This compound is a non-protein sulfur-containing amino acid found in the beans of the Archidendron pauciflorum tree, commonly known as the djenkol or jering bean, which is a popular delicacy in Southeast Asia.[1][2][3] While consumed by many without issue, ingestion of djenkol beans can lead to a toxic condition known as djenkolism, characterized by acute kidney injury (AKI).[2] This technical guide provides a comprehensive literature review of this compound studies, targeting researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental protocols, and visualizes the critical pathways and workflows associated with this compound toxicity.

Chemical and Physical Properties

This compound [S,S'-methylenebis(cysteine)] is structurally similar to cystine, with a methylene bridge connecting the two sulfur atoms.[3] It is sparingly soluble in water, a characteristic that is central to its toxicity.[3] The concentration of this compound in djenkol beans ranges from 0.3 to 1.3 grams per 100 grams of wet weight, with approximately 93% existing in a free state.[4]

Table 1: Quantitative Data on this compound Content

| Source | Parameter | Value | Reference(s) |

| Djenkol Beans (Archidendron pauciflorum) | This compound Concentration | 0.3 - 1.3 g/100g (wet weight) | [4] |

| Djenkol Beans (Archidendron pauciflorum) | Free this compound | ~93% of total | [4] |

| Urethral Calculus (Human Case) | This compound Composition | 65 g/100g of stone | [1] |

Pathophysiology of Djenkolism

The primary mechanism of this compound toxicity is mechanical, arising from its low solubility in the acidic environment of the renal tubules.[3] Ingestion of djenkol beans leads to the absorption and subsequent renal excretion of this compound. In the acidic milieu of the urine, this compound can precipitate and form needle-shaped crystals.[3] These crystals can cause mechanical irritation and injury to the renal tubules and urinary tract, leading to inflammation, hematuria, and pain.[3] In severe cases, the crystals can aggregate to form sludge or even obstructive calculi, leading to urinary tract obstruction, oliguria, anuria, and ultimately, acute kidney injury.[2]

Some studies suggest that a direct toxic effect of this compound or its metabolites on renal cells, or a hypersensitivity reaction, may also contribute to the nephrotoxicity, though the evidence for these mechanisms is less definitive.[4]

Clinical Manifestations and Diagnosis

Djenkolism presents with a range of clinical features, typically appearing within hours of consuming djenkol beans.[4] A systematic review of 96 cases provides a summary of the most common signs and symptoms.[4]

Table 2: Clinical Characteristics of Djenkolism (Based on a review of 96 cases)

| Symptom/Sign | Frequency |

| Abdominal/Loin/Colicky Pain | 70% |

| Dysuria | 66% |

| Oliguria | 59% |

| Hematuria | 55% |

| Hypertension | 36% |

| Data from Bunawan et al. (2014)[4] |

Diagnosis is primarily based on a history of recent djenkol bean ingestion and the characteristic clinical presentation. Urinalysis may reveal hematuria, proteinuria, and the pathognomonic needle-shaped this compound crystals.[3] Imaging studies, such as ultrasound, can be used to assess for hydronephrosis or the presence of obstructive stones.[4]

Experimental Protocols

Animal Studies

Animal models have been used to investigate the toxicity of this compound. A key study involved the following protocol:

-

Test Substance: 70% ethanol extracts of djenkol beans.

-

Animal Models: Rhesus monkeys, albino rats, and mice.

-

Administration: Oral feeding of the ethanol extract.

-

Observations: Monitoring of urinary output, urine analysis for cells, protein, and crystals.

-

Histopathology: Examination of kidney tissue post-mortem.

-

Key Findings: The study observed decreased urinary output, presence of red and white blood cells, epithelial cells, and albumin in the urine of experimental animals. Needle-shaped crystals were observed in the urine of one mouse. Histological examination of the kidneys of rats and mice revealed mild to severe acute tubular necrosis with some glomerular cell necrosis.[4]

Analytical Methods

Historically, this compound has been extracted from djenkol beans using 70% ethanol and water, followed by quantitative determination using paper chromatography.[4] While this method was foundational, modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are now standard for the quantification of amino acids and other small molecules in biological matrices. Although specific, validated HPLC or GC-MS protocols for this compound in biological fluids were not detailed in the reviewed literature, the development of such methods would be a critical step for future research, enabling more precise pharmacokinetic and toxicological studies.

Management of Djenkolism

The management of djenkolism is primarily supportive and focuses on increasing the solubility of this compound in the urine to prevent crystal formation and facilitate their clearance.

References

Pathophysiology of Acute Kidney Injury from Djenkolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Djenkolism is a rare form of acute kidney injury (AKI) resulting from the consumption of djenkol beans (Archidendron pauciflorum), a delicacy in Southeast Asia. The primary causative agent is djenkolic acid, a sulfur-containing amino acid that can precipitate in the urinary tract, leading to obstructive nephropathy. However, the pathophysiology is likely multifactorial, involving direct tubular toxicity and inflammatory responses. This technical guide provides an in-depth overview of the current understanding of djenkolism-induced AKI, summarizing key clinical and experimental findings, detailing experimental methodologies, and visualizing the proposed molecular pathways.

Introduction

Djenkolism presents a unique model of crystal-induced nephropathy. Clinical manifestations range from mild symptoms like flank pain and hematuria to severe AKI with oliguria or anuria, hypertension, and azotemia.[1][2] While the precipitation of this compound crystals is a central event, the precise molecular and cellular sequelae are not fully elucidated. This guide aims to synthesize the available evidence to provide a comprehensive pathophysiological framework for researchers and professionals in drug development.

The Central Role of this compound

Djenkol beans contain a significant amount of this compound, ranging from 0.3 to 1.3 grams per 100 grams of wet weight, with about 93% existing in a free state.[2][3] The toxicity of this compound is largely attributed to its poor solubility in acidic environments.[4] Following ingestion, this compound is absorbed and subsequently excreted in the urine. If the urinary pH is low, this compound can become supersaturated and precipitate, forming needle-like crystals.[4][5]

These crystals can then aggregate and form sludge or stones, leading to mechanical obstruction of the renal tubules and the urinary tract.[1][2] This obstruction is a primary driver of the clinical symptoms of djenkolism, including severe colic, dysuria, and urinary retention.[4]

Pathophysiological Mechanisms of Djenkolism-Induced AKI

The pathophysiology of AKI in djenkolism is thought to involve a combination of obstructive nephropathy, direct cellular toxicity, and an inflammatory response.

Obstructive Nephropathy

The formation of this compound crystals within the renal tubules and urinary tract is a key initiating event.[1][2] This intratubular crystal deposition can lead to:

-

Mechanical Obstruction: The physical blockage of tubules increases intratubular pressure, which opposes glomerular filtration and can lead to a decrease in the glomerular filtration rate (GFR).[6]

-

Ureteral Spasms: The irritation caused by the crystals may also induce ureteral spasms, further contributing to urinary obstruction.[2]

-

Post-Renal Azotemia: The obstruction of urine flow leads to the accumulation of nitrogenous waste products in the blood.

Direct Tubular Cytotoxicity

Beyond mechanical obstruction, there is evidence to suggest that this compound or its metabolites may exert a direct toxic effect on renal tubular cells.[1][7] Animal studies have shown acute tubular necrosis (ATN) even in the absence of widespread crystal deposition.[3][7] The proposed mechanisms of this direct toxicity, while not yet fully elucidated for this compound specifically, may be analogous to other forms of crystal-induced nephropathy and include:

-

Lysosomal Destabilization: Renal tubular cells can endocytose small crystals. Within the cell, these indigestible crystals can destabilize lysosomal membranes, leading to the release of lysosomal enzymes into the cytoplasm and subsequent cellular stress and death.[1]

-

Necroptosis: The interaction of crystals with the cell membrane and their subsequent internalization can trigger regulated necrotic cell death pathways, such as necroptosis, which is a pro-inflammatory form of cell death.[8][9]

Inflammatory Response and Oxidative Stress

The presence of this compound crystals in the kidney is a potent trigger for an inflammatory response. This is a common feature of crystal nephropathies.[8][9] Key inflammatory pathways likely involved include:

-

NLRP3 Inflammasome Activation: Crystalline structures are known to activate the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in renal tubular cells and infiltrating immune cells like macrophages.[1][9][10] This multi-protein complex activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[10][11] These cytokines then orchestrate a local inflammatory response, recruiting more immune cells and exacerbating tissue injury.

-

Oxidative Stress: The interaction of crystals with renal tubular cells can induce the production of reactive oxygen species (ROS).[12] This oxidative stress can damage cellular components like lipids, proteins, and DNA, contributing to cell death and inflammation.[12]

A hypersensitivity reaction to djenkol bean metabolites has also been proposed as a contributing factor, given the variability in susceptibility among individuals.[1][2]

Data Presentation

Table 1: Clinical Characteristics of Patients with Djenkolism-Induced AKI

| Characteristic | Finding | Reference |

| Demographics | ||

| Age Range | 1.5 - 57 years | [7] |

| Male Predominance | 70% (Male:Female ratio of 7:1) | [2][7] |

| Clinical Presentation | ||

| Average Bean Consumption | 10 beans | [7] |

| Onset of Symptoms | 2 hours - 4 days post-ingestion | [7] |

| Abdominal/Loin/Colicky Pain | 70% | [7] |

| Dysuria | 66% | [7] |

| Oliguria/Anuria | 59% | [7] |

| Hematuria | 55% | [7] |

| Hypertension | 36% | [7] |

| Laboratory Findings | ||

| Elevated Serum Creatinine | 1.7 - 14.1 mg/dL | [7] |

| Elevated Blood Urea Nitrogen (BUN) | Consistently elevated | [13][14] |

| Urinalysis | Hematuria, proteinuria, epithelial cells, needle-shaped crystals | [4] |

| Treatment and Outcomes | ||

| Primary Treatment | Hydration and urine alkalinization (sodium bicarbonate) | [1][7] |

| Recovery | Majority recover within 3 days with supportive care | [1] |

| Surgical Intervention | Required in a small number of cases (e.g., ureteral stenting) | [7] |

| Mortality Rate | Approximately 4% | [7] |

Table 2: Findings from an Experimental Animal Study of Djenkolism

| Animal Model | Dosage/Administration | Key Findings | Reference |

| Rhesus Monkeys (n=5) | 70% ethanol extract of djenkol beans | - Decreased total urinary output- Increased urine specific gravity- Turbid urine with red cells, white cells, epithelial cells, and albumin | [3] |

| Albino Rats (n=9) | 70% ethanol extract of djenkol beans | - Mild to severe acute tubular necrosis- Some glomerular cell necrosis | [3] |

| Mice (n=22) | 70% ethanol extract of djenkol beans | - Mild to severe acute tubular necrosis- Some glomerular cell necrosis- One mouse excreted needle-shaped crystals in urine | [3] |

Experimental Protocols

Animal Model of Djenkolism-Induced Acute Kidney Injury

This protocol is based on the study by Areekul et al. (1976).[3]

Objective: To investigate the toxic effects of djenkol bean extracts in experimental animals.

Animal Models:

-

Rhesus monkeys

-

Albino rats

-

Mice

Materials:

-

Djenkol beans

-

70% ethanol

-

Water

-

Apparatus for paper chromatography

-

Standard laboratory equipment for animal housing and observation

-

Microscope for urine sediment and histological analysis

Methodology:

-

Extraction of this compound:

-

This compound was extracted from djenkol beans using 70% ethanol and water.

-

The concentration of this compound in the extract was quantified using paper chromatography.

-

-

Animal Administration:

-

The 70% ethanol extract of djenkol beans was administered to the experimental animals (monkeys, rats, and mice). The exact dosage and route of administration are not specified in the abstract but was likely oral.

-

-

Data Collection and Analysis:

-

Urinalysis (Monkeys): Total urinary output and specific gravity were measured. Urine samples were collected and examined for turbidity and the presence of red blood cells, white blood cells, epithelial cells, albumin, and crystals.

-

Histopathology (Rats and Mice): At the end of the experimental period, the animals were euthanized. The kidneys were harvested, fixed, processed for histology, and stained (e.g., with hematoxylin and eosin). The kidney tissues were then examined microscopically for evidence of acute tubular necrosis and glomerular cell necrosis.

-

Visualization of Signaling Pathways and Workflows

Diagram 1: Proposed Pathophysiology of Djenkolism-Induced AKI

Caption: Overview of the pathophysiology of djenkolism-induced AKI.

Diagram 2: Experimental Workflow for Animal Model of Djenkolism

Caption: Workflow for the experimental animal model of djenkolism.

Diagram 3: NLRP3 Inflammasome Activation by this compound Crystals

Caption: Proposed pathway of NLRP3 inflammasome activation in djenkolism.

Conclusion and Future Directions

The pathophysiology of acute kidney injury from djenkolism is primarily initiated by the precipitation of this compound crystals in the urinary tract, leading to obstructive nephropathy. However, emerging evidence from the broader field of crystal-induced nephropathies suggests that direct tubular cytotoxicity and a robust inflammatory response, likely mediated by the NLRP3 inflammasome and oxidative stress, are critical contributors to the renal damage.

For researchers and drug development professionals, several key areas warrant further investigation:

-

In Vitro Studies: Elucidating the direct cytotoxic effects of this compound on human renal tubular cells and investigating the specific molecular pathways (e.g., necroptosis, apoptosis) involved.

-

Molecular Mechanisms: Confirming the role of the NLRP3 inflammasome and identifying other potential pattern recognition receptors and signaling pathways activated by this compound crystals.

-

Animal Model Refinement: Developing more standardized and reproducible animal models of djenkolism to facilitate the testing of potential therapeutic interventions.

-

Biomarker Discovery: Identifying early biomarkers of djenkolism-induced AKI to improve diagnosis and patient management.

A deeper understanding of these mechanisms will be crucial for the development of targeted therapies to prevent and treat this unique and potentially severe form of acute kidney injury.

References

- 1. karger.com [karger.com]

- 2. An unusual cause of acute abdomen and acute renal failure: Djenkolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on djenkol bean poisoning (djenkolism) in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Djenkolism: case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal nephropathies: mechanisms of crystal-induced kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The crystal-induced activation of NLRP3 inflammasomes in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Activation of NLRP3 Inflammasome by Particles and Crystals: A Continuing Challenge of Immunology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of ROS-Induced NLRP3 Inflammasome Activation in the Formation of Calcium Oxalate Nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes & Protocols: Djenkolic Acid Extraction from Plant Material

Introduction

Djenkolic acid is a non-protein, sulfur-containing amino acid found predominantly in the djenkol bean, the seed of the Archidendron jiringa tree native to Southeast Asia.[1][2][3] It is structurally similar to cystine but contains a methylene bridge between the two sulfur atoms.[1] The beans can contain significant amounts of this compound, ranging from 0.3 to 1.3 grams per 100 grams of wet weight, with approximately 93% existing in a free state.[4][5][6] While a culinary delicacy in some regions, consumption of djenkol beans can lead to "djenkolism," a form of acute kidney injury.[5][7][8] This toxicity is attributed to the poor solubility of this compound in acidic conditions, leading to the formation of sharp, needle-like crystals that can cause mechanical irritation and obstruction in the renal tubules and urinary tract.[1]

These application notes provide an overview of established and potential methods for the extraction of this compound from plant materials, primarily djenkol beans, for research, analytical, and drug development purposes.

Overview of Extraction Methodologies

The extraction of this compound from plant sources involves separating the amino acid from the complex matrix of the plant material. The choice of method depends on the desired purity, yield, scale, and available equipment.

Data Presentation: Comparison of Extraction Methods

| Method | Principle | Solvents/Reagents | Advantages | Disadvantages | Citations |

| Alkaline Hydrolysis | Saponification of fats and hydrolysis of peptide bonds to release free amino acids. The acid is then precipitated. | Barium Hydroxide (Ba(OH)₂), Hydrochloric Acid (HCl) | Historical method, effective for initial isolation from complex matrices. | Harsh chemical conditions may degrade the target compound; use of toxic reagents (barium). | [1] |

| Solvent Extraction | Utilizes a polar solvent to dissolve and extract the free this compound from the plant tissue. | 70% Ethanol and Water | Simple, mild conditions, suitable for lab-scale extractions, preserves the native state of the acid. | May co-extract other polar compounds, requiring further purification steps. | [4][5] |

| Supercritical Fluid Extraction (SFE) | Uses supercritical CO₂ (often with a polar co-solvent) as a tunable solvent to selectively extract compounds. | Supercritical Carbon Dioxide (scCO₂), Ethanol (as co-solvent) | Environmentally friendly ("green"), high selectivity possible by tuning pressure/temperature, solvent is easily removed. | Requires specialized high-pressure equipment, higher initial capital cost. | [9][10] |

Experimental Workflows & Diagrams

The general workflow for isolating this compound involves sample preparation, extraction, purification, and analysis.

Caption: General workflow for this compound isolation.

Experimental Protocols

Protocol 1: Solvent Extraction with Aqueous Ethanol

This protocol is based on the method of extracting this compound using a 70% ethanol solution, which is effective for laboratory-scale preparations.[4][5]

1. Materials and Equipment:

-

Djenkol beans (or other plant material)

-

Blender or grinder

-

70% Ethanol (v/v) in deionized water

-

Erlenmeyer flasks or beakers

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Rotary evaporator

-

Centrifuge (optional)

-

Analytical balance

2. Procedure:

-

Sample Preparation:

-

Wash the fresh plant material to remove any debris.

-

Dry the material (e.g., in an oven at 40-50°C or by freeze-drying) to a constant weight.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-